(2S,3R)-3-(Methylthio)pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,3R)-3-(Methylthio)pyrrolidine-2-carboxylic acid is a chiral amino acid derivative with a unique structure that includes a pyrrolidine ring and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-(Methylthio)pyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary to control the stereochemistry during the formation of the pyrrolidine ring. The reaction conditions often include the use of strong bases and nucleophiles to introduce the methylthio group.
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. These methods often utilize optimized reaction conditions and catalysts to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-(Methylthio)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The methylthio group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired products are formed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(2S,3R)-3-(Methylthio)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2S,3R)-3-(Methylthio)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of protein-protein interactions, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S,3R)-3-(Methylthio)pyrrolidine-2-carboxylic acid include other chiral amino acid derivatives with different substituents on the pyrrolidine ring, such as:
- (2S,3R)-3-(Methylamino)pyrrolidine-2-carboxylic acid
- (2S,3R)-3-(Methylsulfonyl)pyrrolidine-2-carboxylic acid
- (2S,3R)-3-(Methylthio)pyrrolidine-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the methylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H11NO2S |
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Molecular Weight |
161.22 g/mol |
IUPAC Name |
(2S,3R)-3-methylsulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO2S/c1-10-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1 |
InChI Key |
NMBRBVJCFKEDKZ-RFZPGFLSSA-N |
Isomeric SMILES |
CS[C@@H]1CCN[C@H]1C(=O)O |
Canonical SMILES |
CSC1CCNC1C(=O)O |
Origin of Product |
United States |
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